3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Overview

Description

3-Methyl-2-benzothiazolinone hydrazone hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its role as a chromogenic reagent, particularly in the determination of cholesterol, benzodiazepines, and enzyme activity . This compound is also used in the synthesis of benzothiazolium azo dyes .

Mechanism of Action

- MBTH is known to react with specific analytes, resulting in color changes that can be measured spectrophotometrically. For example, it is used to determine traces of selenium, tellurium, and cyanide in environmental samples .

- In specific assays, MBTH reacts with other compounds, leading to color formation. For instance, it couples with aliphatic aldehydes and hexosamines in glycosaminoglycans .

Target of Action

Mode of Action

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the reaction of 3-methyl-2-benzothiazolinone with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial-grade equipment to handle larger quantities and ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-benzothiazolinone hydrazone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-Methyl-2-benzothiazolinone hydrazone hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

3-Methyl-2-benzothiazolinone: This compound is structurally similar and shares some chemical properties.

Benzothiazolium azo dyes: These dyes are synthesized using 3-Methyl-2-benzothiazolinone hydrazone hydrochloride and have similar applications in industry.

Uniqueness

This compound is unique due to its specific chromogenic properties, making it particularly useful in diagnostic assays and the synthesis of dyes. Its ability to form stable colored complexes with various substances sets it apart from other similar compounds .

Properties

IUPAC Name |

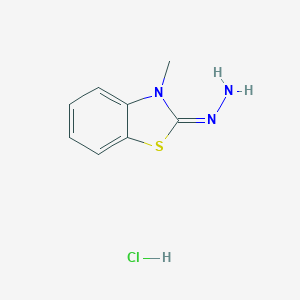

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZPVSPULCMUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884060 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-98-1, 14448-67-0, 149022-15-1 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 3-Methyl-2-benzothiazolinone hydrazone hydrochloride a valuable reagent in analytical chemistry?

A1: this compound (MBTH) acts as a chromogenic reagent, forming colored compounds upon reaction with specific analytes. This color change enables the quantitative determination of these analytes using spectrophotometry, a widely accessible and straightforward analytical technique. [, , , ]

Q2: Can you illustrate the use of MBTH in determining specific analytes with examples from research?

A2: Certainly! Researchers have successfully employed MBTH for the spectrophotometric determination of various compounds, including:

- Thallium(III): MBTH reacts with thallium(III) in the presence of N-(1-naphthyl)-ethylenediamine dihydrochloride, producing a colored product with maximum absorbance at 590 nm. This method proved effective for analyzing thallium(III) in diverse samples, including standard reference materials, synthetic mixtures, water, and urine. []

- Formaldehyde: MBTH reacts with formaldehyde to form a hydrazone, which is then oxidized to a blue cationic dye detectable at 628 nm. This approach enabled the determination of airborne formaldehyde by sampling on MBTH-coated filters. []

- Selenium: MBTH can be oxidized by selenium in hydrochloric acid, subsequently coupling with N-(1-naphthyl)ethylenediamine dihydrochloride to yield a blue product measurable at 590 nm. This method has been used for analyzing trace selenium levels in environmental samples. []

- Captopril: MBTH, when oxidized by ferric chloride and coupled with captopril, generates a green-yellow product with absorbance at 395 nm, facilitating the kinetic spectrophotometric determination of captopril in pharmaceutical formulations. []

- Catecholamines: MBTH reacts with quinone residues (produced by oxidizing catechols) to form a stable, dark pink MBTH-quinone compound. This reaction has been utilized for sensitive detection and localization of catecholic residues in biological samples. []

Q3: What are the advantages of using MBTH-based spectrophotometric methods in analytical chemistry?

A3: MBTH-based spectrophotometric methods offer several advantages:

- Simplicity: These methods involve straightforward reactions and require only basic laboratory equipment. [, , ]

- Sensitivity: MBTH often reacts with analytes to form intensely colored products, allowing for the detection of low analyte concentrations. [, , ]

- Selectivity: MBTH demonstrates selectivity towards specific analytes, minimizing interference from other compounds present in the sample matrix. [, , ]

- Cost-effectiveness: MBTH is a relatively inexpensive reagent, making these methods economical for routine analysis. [, ]

Q4: Are there any limitations to using MBTH in analytical applications?

A4: While generally advantageous, MBTH-based methods do have certain limitations:

- Interference: Some compounds might interfere with the reaction between MBTH and the target analyte, leading to inaccurate results. Careful method optimization and validation are crucial to minimize such interferences. [, , ]

- Stability: The colored products formed in some MBTH-based reactions might have limited stability, requiring analysis within a specific timeframe. [, ]

Q5: How are researchers addressing the limitations of MBTH-based methods?

A5: Researchers are actively exploring ways to overcome the limitations of MBTH-based methods, including:

- Method optimization: Employing techniques like factorial design and response surface methodology to optimize reaction conditions and minimize interference. []

- Developing alternative reagents: Exploring new chromogenic reagents with enhanced sensitivity, selectivity, and stability. []

- Coupling with other techniques: Combining MBTH-based methods with separation techniques like high-performance liquid chromatography (HPLC) to enhance selectivity. [, ]

Q6: Has the analytical performance of MBTH-based methods been validated?

A6: Yes, various studies have validated MBTH-based methods following ICH guidelines. These validation studies assess parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability and robustness of the method. [, , ]

Q7: Apart from its analytical applications, are there other areas where MBTH shows promise?

A7: While predominantly known for its role in analytical chemistry, MBTH's properties make it relevant to other research areas:

- Biochemistry: MBTH's ability to detect hydrogen peroxide (H2O2) has led to its incorporation in indicator systems for monitoring enzymatic activity. For instance, researchers have developed a glucose detection kit based on platinum-bismuth nano mimic peroxidase, which utilizes MBTH for colorimetric detection of H2O2 generated during the enzymatic oxidation of glucose. []

- Fungal Biology: Studies investigating the H2O2-producing enzyme pyranose oxidase (POD) in wood-degrading fungi have employed MBTH for measuring POD activity. This research provided insights into the role of POD in lignin degradation by these fungi. [, ]

Q8: What does the future hold for research on MBTH?

A8: As research progresses, we can anticipate further advancements in MBTH applications:

- Development of new analytical methods: Exploration of MBTH's potential for quantifying additional analytes in diverse matrices, including biological, environmental, and pharmaceutical samples. []

- Improvement of existing methods: Continuous efforts to enhance the sensitivity, selectivity, and robustness of existing MBTH-based methods for various applications. []

- Expanding applications beyond analytical chemistry: Investigating MBTH's utility in other fields like biochemistry, material science, and environmental science, leveraging its unique properties. []

- Understanding its environmental fate and impact: Conducting research to assess the environmental persistence, bioaccumulation potential, and ecotoxicological effects of MBTH. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.